REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].[C:11]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:11][C:3]1([C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH2:5][CH2:6][C:2]1=[O:1] |f:1.2.3|
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Name
|
|
Quantity
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67 g
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Type
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reactant
|
Smiles
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O=C1C(CCC1)C(=O)OC
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Name
|
|
Quantity
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163 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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167 g
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Type
|
reactant
|
Smiles
|
CI
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc (800 mL)
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Type
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WASH
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Details
|
the resulting solution was washed with saturated aqueous NaHCO3 (500 mL×3) and brine (300 mL×1)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
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DISTILLATION
|
Details
|
The residue was purified by distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |